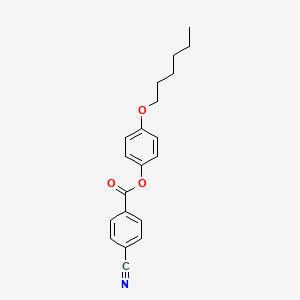

4-(Hexyloxy)phenyl 4-cyanobenzoate

Description

Properties

CAS No. |

58546-88-6 |

|---|---|

Molecular Formula |

C20H21NO3 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(4-hexoxyphenyl) 4-cyanobenzoate |

InChI |

InChI=1S/C20H21NO3/c1-2-3-4-5-14-23-18-10-12-19(13-11-18)24-20(22)17-8-6-16(15-21)7-9-17/h6-13H,2-5,14H2,1H3 |

InChI Key |

VZJRAWLLDGAJHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Cyanophenyl 4-hexylbenzoate (CAS 50793-85-6)

- Structure: The cyano group is positioned on the phenyl ring, while the hexyl chain is attached to the benzoate (reverse substitution compared to the target compound).

- Properties :

- Key Difference: The reversed substitution pattern reduces mesogenic stability compared to compounds with terminal polar groups like cyano .

4-Cyanobiphenyl-4'-hexylbenzoate (CAS 59443-81-1)

- Structure: Incorporates a biphenyl core with a hexylbenzoate and cyano group.

- Properties: Molar Mass: 383.48 g/mol; Density: 1.14 g/cm³ . Applications: Exhibits enhanced mesophase breadth due to the biphenyl group’s rigidity, making it suitable for display technologies.

- Comparison: The biphenyl extension increases melting points and enriches smectic phases compared to single-ring analogs like 4-(Hexyloxy)phenyl 4-cyanobenzoate .

4-(Hexyloxy)phenyl 4-pentylbenzoate (CAS 50802-52-3)

- Structure: Features a pentyl chain on the benzoate instead of a cyano group.

- Properties: Thermal Stability: The absence of a polar cyano group reduces dipole-dipole interactions, lowering clearing temperatures in liquid crystalline phases .

- Applications: Primarily used in non-polar mesogen research or as a solvent additive.

Table 1: Key Properties of 4-(Hexyloxy)phenyl 4-cyanobenzoate and Analogues

*Estimated based on structural analogs.

Table 2: Thermal and Mesomorphic Behavior

*From ; includes compounds with similar terminal polar groups.

Q & A

Q. What are the recommended synthetic routes for 4-(Hexyloxy)phenyl 4-cyanobenzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification between 4-(hexyloxy)phenol and 4-cyanobenzoyl chloride under basic conditions (e.g., using pyridine as a catalyst). Reaction temperature (50–70°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect ester linkage formation. Structural analogs with varying alkyl chains (e.g., ethyl or hexadecyloxy derivatives) suggest that longer chains may require extended reaction times due to steric hindrance . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials.

Q. What safety protocols are essential for handling 4-(Hexyloxy)phenyl 4-cyanobenzoate?

Methodological Answer: Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 respirators for higher exposure risks. Full-body protective gear (gloves, goggles, lab coats) is mandatory, as the compound is classified as potentially mutagenic and carcinogenic . Environmental controls include fume hoods for synthesis and sealed waste containers to prevent drainage contamination. Emergency procedures for skin/eye exposure involve immediate rinsing with water for ≥15 minutes .

Q. How can researchers determine physicochemical properties when experimental data is unavailable?

Methodological Answer: Use computational tools (e.g., COSMO-RS, ACD/Labs) to estimate log P (octanol-water partition coefficient) and water solubility. Differential Scanning Calorimetry (DSC) can experimentally determine melting points, while thermogravimetric analysis (TGA) assesses thermal stability. For vapor pressure, employ the Langmuir method under controlled vacuum conditions .

Advanced Research Questions

Q. How do alkyloxy chain length variations (e.g., hexyl vs. hexadecyl) affect liquid crystalline behavior?

Methodological Answer: Comparative studies of analogs (e.g., 4-Cyanophenyl 4-(hexadecyloxy)benzoate) show that longer chains enhance mesophase stability due to increased van der Waals interactions. Characterize liquid crystalline phases using polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS). Hexyloxy derivatives exhibit nematic phases at lower temperatures, while hexadecyloxy analogs form smectic phases .

Q. What advanced techniques resolve molecular packing ambiguities in crystalline phases?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···N contacts between cyano and phenyl groups). Pair distribution function (PDF) analysis is recommended for amorphous or polycrystalline samples to study short-range order .

Q. How should researchers address discrepancies in bioactivity data between this compound and its derivatives?

Methodological Answer: Conduct structure-activity relationship (SAR) studies using in vitro assays (e.g., cytotoxicity against cancer cell lines). Compare ethyl ester derivatives (e.g., Ethyl 4-(4-cyanophenyl)benzoate) to evaluate ester group effects on membrane permeability. Use LC-MS/MS to quantify metabolic stability and identify degradation products influencing activity variations .

Q. What strategies mitigate data gaps in toxicological profiles?

Methodological Answer: Perform Ames tests for mutagenicity and micronucleus assays for genotoxicity. Computational toxicology tools (e.g., OECD QSAR Toolbox) predict carcinogenic potential based on structural alerts. Long-term exposure studies in model organisms (e.g., zebrafish embryos) assess developmental toxicity .

Data Contradiction Analysis

Q. How can conflicting reports on liquid crystalline properties be reconciled?

Methodological Answer: Cross-validate results using complementary techniques: POM for phase identification, DSC for transition enthalpies, and SAXS for layer spacing. Contradictions often arise from impurities; ensure purity via HPLC (>98%) and NMR spectroscopy. For example, 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate’s mesophase stability varies with cyclohexyl moiety orientation, requiring conformational analysis via DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.